molecular formula C15H17IO3 B1323896 trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-95-0

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1323896
M. Wt: 372.2 g/mol
InChI Key: ZPGHWWKTVPATLX-WDEREUQCSA-N
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Description

“trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The CAS Number of this compound is 735274-95-0 . Its molecular weight is 372.2 .


Molecular Structure Analysis

The molecular formula of “trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is C15H17IO3 . The InChI code of this compound is 1S/C15H17IO3/c16-13-8-4-3-7-12 (13)14 (17)9-10-5-1-2-6-11 (10)15 (18)19/h3-4,7-8,10-11H,1-2,5-6,9H2, (H,18,19)/t10-,11+/m0/s1 .

Scientific Research Applications

Photochemical Studies

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and its derivatives have been utilized in photochemical studies. For instance, compounds similar to this acid, like cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, have been synthesized and employed in the photolysis process to yield isocyanates and tricyclic δ-lactams, illustrating their photochemical reactivity and potential applications in photochemistry research (Brown, 1964).

Synthesis of Novel Compounds

Research has shown the synthesis of new compounds using derivatives of this acid. For example, the synthesis of various pharmacologically active esters from acids like trans-2-phenyl-cyclohexane carboxylic acid demonstrates the potential of this compound in creating new chemical entities with diverse applications (Veer & Oud, 2010).

ACE Inhibitor Development

A series of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids, which share a structural resemblance with trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, have been synthesized and evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE), highlighting its potential use in developing novel ACE inhibitors (Turbanti et al., 1993).

Molecular Conformation Studies

The compound and its derivatives have been involved in studies focusing on molecular conformations. For instance, research on cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids has provided insights into their zwitterionic forms and preferred conformations in aqueous solutions, which are crucial for understanding their biochemical interactions (Yanaka et al., 1981).

Building Blocks for Peptide Synthesis

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, structurally related to trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, has been recognized as a significant building block for helical β-peptides, indicating its importance in peptide synthesis and pharmaceutical research (Berkessel et al., 2002).

Conformational Isomerism and Acidity Studies

Studies on the conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in different solvents, which are analogous to the compound , provide insights into the impact of ionization states on molecular conformations, crucial for understanding the physicochemical properties of such molecules (Garza et al., 2012).

Safety And Hazards

The safety information for “trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” includes several precautionary statements. For example, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(1R,2S)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGHWWKTVPATLX-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156025
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

735274-95-0
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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